Home > Products > Screening Compounds P90088 > MAGE-3 (114-122)
MAGE-3 (114-122) -

MAGE-3 (114-122)

Catalog Number: EVT-243612
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Overview

MAGE-3 (114-122) refers to a specific peptide derived from the Melanoma Antigen Gene 3, which is a member of the cancer/testis antigen family. This peptide has garnered attention in immunotherapy and cancer research due to its role in eliciting immune responses against tumors, particularly melanoma. MAGE-3 is expressed in various tumors but not in normal tissues, making it a target for therapeutic strategies aimed at stimulating cytotoxic T lymphocytes.

Source and Classification

MAGE-3 is classified as an oncofetal antigen, which is typically expressed during embryonic development and re-expressed in certain cancers. The specific peptide sequence MAGE-3 (114-122) corresponds to the amino acid sequence of the protein that can be presented by major histocompatibility complex molecules, specifically HLA-B40. This presentation is crucial for T-cell recognition and subsequent immune activation against tumor cells expressing MAGE-3.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-3 (114-122) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain. The F-moc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for transient protection of the amino group during synthesis. Following synthesis, peptides are purified using high-performance liquid chromatography to ensure a purity level greater than 90% .

Mass spectrometry is often used for characterization post-synthesis, confirming the molecular weight and structure of the synthesized peptide. The peptides are typically dissolved in suitable solvents such as acetic acid and dimethyl sulfoxide for storage and further experimentation.

Molecular Structure Analysis

Structure and Data

MAGE-3 (114-122) has a specific sequence that can be represented as follows:

Sequence Ala Gly Val Ala Thr Gly\text{Sequence }\text{Ala Gly Val Ala Thr Gly}

This sequence corresponds to positions 114 to 122 of the full-length MAGE-3 protein. The molecular weight of this peptide is approximately 1,080 Daltons. The secondary structure of MAGE-3 (114-122) may include alpha-helices or beta-sheets depending on its interactions with HLA molecules and other cellular components.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving MAGE-3 (114-122) pertain to its interaction with T-cell receptors when presented by HLA molecules on antigen-presenting cells. Upon binding, this interaction triggers a cascade of immune responses, leading to T-cell activation and proliferation.

In laboratory settings, MAGE-3 (114-122) can be used in cytotoxicity assays where its ability to stimulate T-cells is assessed by measuring cytokine release or target cell lysis.

Mechanism of Action

Process and Data

The mechanism of action for MAGE-3 (114-122) involves several steps:

  1. Presentation: The peptide binds to HLA-B40 molecules on the surface of antigen-presenting cells.
  2. Recognition: Cytotoxic T lymphocytes recognize this complex through their T-cell receptors.
  3. Activation: This recognition leads to T-cell activation, resulting in the release of cytokines such as tumor necrosis factor and interferon-gamma.
  4. Cytotoxic Response: Activated T-cells proliferate and migrate to tumor sites, where they induce apoptosis in cancer cells expressing MAGE-3.

This process highlights the potential of MAGE-3 (114-122) as a target for therapeutic vaccines aimed at enhancing anti-tumor immunity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-3 (114-122) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide is generally stable under refrigerated conditions but may degrade over time if not stored properly.
  • Reactivity: It can undergo modifications such as phosphorylation or acetylation, which may influence its immunogenicity.

These properties are critical when considering its formulation for therapeutic applications.

Applications

Scientific Uses

MAGE-3 (114-122) has significant applications in cancer immunotherapy:

  1. Vaccine Development: It serves as a candidate for peptide-based vaccines aimed at eliciting specific immune responses against melanoma.
  2. Diagnostic Tools: Its presence can be used as a biomarker for certain cancers, aiding in early detection and monitoring.
  3. Research Models: MAGE-3 (114-122) is utilized in experimental models to study T-cell responses and develop new immunotherapeutic strategies.
Introduction to MAGE-3 (114-122) in Cancer Immunology

Role of Cancer-Testis Antigens (CTAs) in Tumor-Specific Immunity

Cancer-Testis Antigens (CTAs) represent a category of proteins with restricted expression patterns, primarily limited to immune-privileged germline tissues (testis, placenta) and a broad spectrum of malignancies. This unique distribution stems from epigenetic derepression during oncogenesis, where promoter demethylation and histone modifications reactivate normally silenced CTA genes [2] [5] [9]. CTAs exhibit several immunologically significant properties:

  • Tumor-Specificity: Their absence in somatic tissues minimizes risks of autoimmune reactivity, making them prime targets for immunotherapy.
  • Immunogenicity: CTAs can elicit spontaneous humoral and cellular immune responses in cancer patients, evidenced by detectable autoantibodies and tumor-infiltrating lymphocytes (TILs) [5] [9].
  • Subfamily Organization: Over 200 CTAs are categorized into gene families (e.g., MAGE, SSX, GAGE). The MAGE family is the largest and most extensively studied, with members sharing conserved structural domains like the MAGE Homology Domain (MHD) that facilitates protein-protein interactions [2] [8].

Table 1: Major CTA Subfamilies and Their Characteristics

SubfamilyChromosomal LocationRepresentative MembersExpression in Cancers
MAGEXq28 (MAGE-A), Xp21 (MAGE-B)MAGE-A3, MAGE-A1, MAGE-C2Melanoma, NSCLC, Bladder
SSXXp11.2SSX1, SSX2, SSX4Sarcoma, Melanoma
GAGEXp11.4GAGE1, GAGE8Glioblastoma, Melanoma
NY-ESO-1Xq28NY-ESO-1Breast, Ovarian

MAGE-A3 as a Prototypical CTA: Expression Patterns and Oncogenic Significance

MAGE-A3, encoded by the MAGEA3 gene at Xq28, is a paradigmatic type I MAGE protein characterized by its MHD and roles in tumorigenesis. Key features include:

  • Cancer-Specific Expression: MAGE-A3 is aberrantly expressed in 35–65% of NSCLC, 74% of melanoma, and >50% of bladder carcinomas, correlating with advanced stage, metastasis, and poor prognosis [3] [5] [9]. Its expression is driven by promoter hypomethylation and regulated by histone deacetylases (HDACs) [5] [8].
  • Oncogenic Functions: Beyond immunogenicity, MAGE-A3 drives tumor progression by:
  • Forming MAGE-RING Ligase (MRL) complexes with E3 ubiquitin ligases (e.g., TRIM28), altering substrate specificity to modulate pathways like p53 degradation and Wnt/β-catenin signaling [5] [8].
  • Enhancing chemoresistance by suppressing pro-apoptotic signals and promoting DNA repair [8] [9].
  • Facilitating stress adaptation in tumor cells, including hypoxia and oxidative stress tolerance [8].
  • Therapeutic Target: MAGE-A3’s prevalence and functional roles underpin its use in vaccines, adoptive T-cell therapies, and immune checkpoint modulation [3] [9].

Table 2: MAGE-A3 Expression in Human Cancers

Cancer TypeExpression FrequencyClinical Correlation
Non-Small Cell Lung Cancer (NSCLC)35–50%Shorter DFS, resistance to EGFR-TKIs
Melanoma74%Advanced TNM stage, metastasis
Bladder Carcinoma55%Muscle invasion, recurrence
Glioblastoma51%Reduced overall survival

MAGE-3 (114-122) as an Immunodominant Peptide Fragment: Contextualizing Its Discovery

The peptide MAGE-3 (114-122) (sequence: LVFGIELMEV), presented by HLA-A*02:01, is a well-characterized immunodominant epitope derived from MAGE-A3. Its discovery and validation involved:

  • Epitope Identification: Screens of MAGE-A3-derived peptides predicted to bind HLA-A*02:01 revealed LVFGIELMEV as a high-affinity ligand (IC₅₀ < 50 nM). CD8⁺ T cells from melanoma patients recognized this peptide when pulsed onto dendritic cells, confirming natural processing [3] [6].
  • Immunoproteasome Dependency: Unlike many epitopes, MAGE-3 (114-122) requires the immunoproteasome for efficient generation. IFN-γ-treated tumor cells (expressing immunoproteasome subunits β5i/LMP7) present this peptide, while untreated cells do not. Transfection of β5i alone suffices for epitope production, as β5i introduces C-terminal cleavages that liberate the intact peptide [1] [4].
  • TCR Recognition Landscape: Single-cell TCR sequencing of NSCLC patients revealed clonally expanded CD8⁺ T cells specific for LVFGIELMEV. These T cells exhibited effector phenotypes (e.g., CD39⁺, PD-1⁺) and demonstrated potent cytotoxicity against MAGE-A3⁺ tumor cells in vitro [3].
  • Immunodominance Hierarchy: Among HLA-A*02:01-restricted MAGE-A3 epitopes, LVFGIELMEV elicits the strongest T-cell responses in vaccination models, attributed to its high MHC-binding stability (t₁/₂ > 8 hours) and abundant precursor T cells in repertoires [3] [6].

Table 3: Key Properties of MAGE-3 (114-122) vs. Other MAGE-A3 Epitopes

PropertyMAGE-3 (114-122)MAGE-3 (271–279)MAGE-3 (168–176)
SequenceLVFGIELMEVFLWGPRALVEVDPIGHLY
HLA RestrictionA*02:01A*02:01B*07:02
MHC Binding Affinity (nM)124822
Immunoproteasome RequirementYesNoNo
Frequency of T-cell Response in Patients65–70%20–30%15–25%

The discovery of MAGE-3 (114-122) exemplifies how understanding antigen processing constraints (e.g., immunoproteasome dependence) and TCR recognition dynamics informs targeted immunotherapies. Its prominence in ongoing TCR-T cell trials underscores its translational relevance [3] [6].

Properties

Product Name

MAGE-3 (114-122)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.